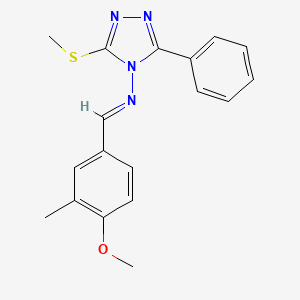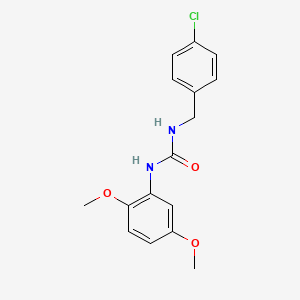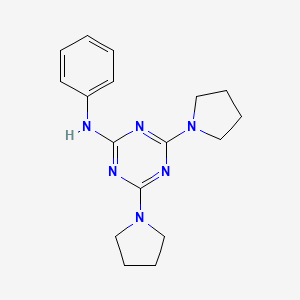
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, also known as PDP or PDPT, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PDP belongs to the class of triazine derivatives and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.
作用機序
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine exerts its effects by binding to the ATP-binding site of protein kinase CK2 and inhibiting its activity. Protein kinase CK2 is involved in various cellular processes such as cell proliferation, survival, and apoptosis. The inhibition of protein kinase CK2 by this compound leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which prevents the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the phosphorylation of Akt, which is a key regulator of cell survival. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which reduces inflammation.
実験室実験の利点と制限
One of the major advantages of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine is its specificity towards protein kinase CK2, which makes it a potent inhibitor of the enzyme. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires multiple steps, which makes it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for the research on N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease, which are characterized by the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may also be effective in inhibiting the aggregation of other misfolded proteins. Additionally, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the combination of this compound with other drugs may lead to synergistic effects and improve its efficacy in the treatment of various diseases.
合成法
The synthesis of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine involves the reaction of 4,6-dichloro-1,3,5-triazine with N-phenyl-1-pyrrolidinecarboxamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The inhibition of protein kinase CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been found to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which is a major contributor to the pathogenesis of the disease. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-phenyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-8-14(9-3-1)18-15-19-16(22-10-4-5-11-22)21-17(20-15)23-12-6-7-13-23/h1-3,8-9H,4-7,10-13H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGFXUOXABVNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
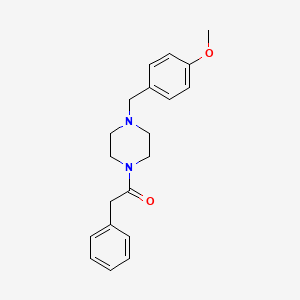
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
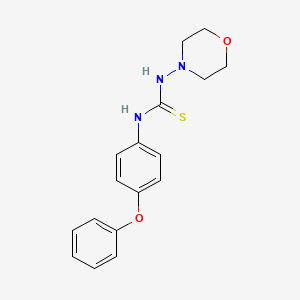
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
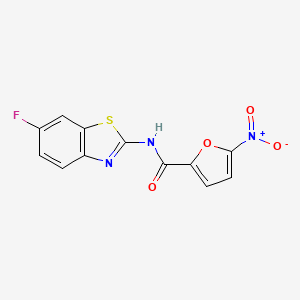
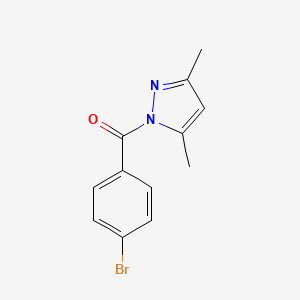
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
